
2-(3-(Methylamino)azetidin-1-yl)-2-(thiophen-2-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(Methylamino)azetidin-1-yl)-2-(thiophen-2-yl)acetonitrile is a synthetic organic compound that features a unique combination of azetidine, thiophene, and acetonitrile functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Methylamino)azetidin-1-yl)-2-(thiophen-2-yl)acetonitrile typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Introduction of the Methylamino Group: The methylamino group is introduced via nucleophilic substitution reactions, often using methylamine as the nucleophile.
Attachment of the Thiophene Ring: The thiophene ring is attached through a coupling reaction, such as a Suzuki or Heck coupling, using a thiophene boronic acid or halide.
Formation of the Acetonitrile Group: The acetonitrile group is introduced through a cyanation reaction, typically using a cyanide source like sodium cyanide or potassium cyanide.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, aldehydes
Substitution: Various substituted azetidine and thiophene derivatives
Scientific Research Applications
2-(3-(Methylamino)azetidin-1-yl)-2-(thiophen-2-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-(Methylamino)azetidin-1-yl)-2-(thiophen-2-yl)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact pathways and targets can vary based on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(Amino)azetidin-1-yl)-2-(thiophen-2-yl)acetonitrile
- 2-(3-(Methylamino)azetidin-1-yl)-2-(furan-2-yl)acetonitrile
- 2-(3-(Methylamino)azetidin-1-yl)-2-(pyridin-2-yl)acetonitrile
Uniqueness
2-(3-(Methylamino)azetidin-1-yl)-2-(thiophen-2-yl)acetonitrile is unique due to the presence of both the azetidine and thiophene rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H13N3S |
|---|---|
Molecular Weight |
207.30 g/mol |
IUPAC Name |
2-[3-(methylamino)azetidin-1-yl]-2-thiophen-2-ylacetonitrile |
InChI |
InChI=1S/C10H13N3S/c1-12-8-6-13(7-8)9(5-11)10-3-2-4-14-10/h2-4,8-9,12H,6-7H2,1H3 |
InChI Key |
IEOWVGWKBXDUHH-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CN(C1)C(C#N)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[6-(1,3-Dioxolan-2-YL)pyridin-3-YL]ethanone](/img/structure/B14868155.png)
![1-((1,4-Diazepan-1-yl)methyl)-8-fluoro-3-methylimidazo[1,5-a]pyridine](/img/structure/B14868157.png)
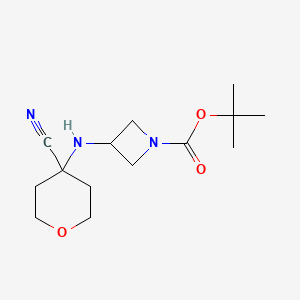
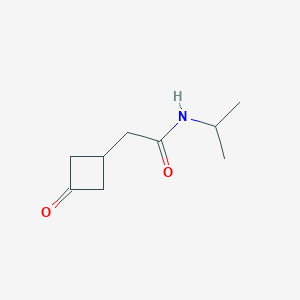
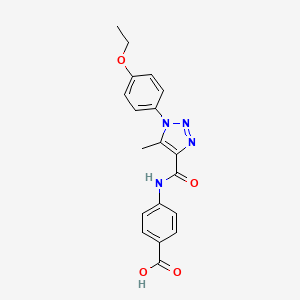
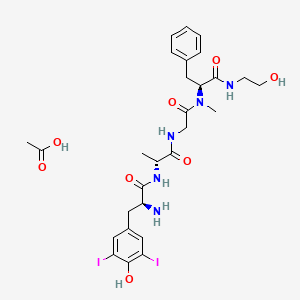
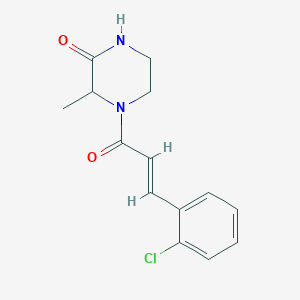
![(2R)-2-[(2-Nitrophenyl)amino]propanoic acid](/img/structure/B14868197.png)
![1-Methoxy-6,7,8,9-tetrahydro-5H-pyrido[4,3-C]azepine](/img/structure/B14868201.png)
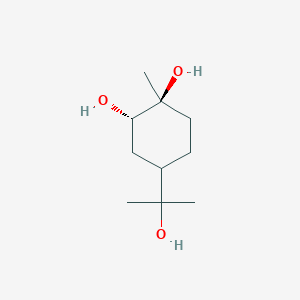
![3-{[4-(Benzyloxy)phenyl]amino}-1,2,4-triazin-5-ol](/img/structure/B14868207.png)

![8-(4-Chloro-1,2,5-thiadiazol-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14868224.png)
